molecular formula C14H12N2O4 B5888865 (3-nitrophenyl) N-methyl-N-phenylcarbamate

(3-nitrophenyl) N-methyl-N-phenylcarbamate

Cat. No.: B5888865
M. Wt: 272.26 g/mol
InChI Key: RLUQUDOOTASCLR-UHFFFAOYSA-N
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Description

(3-nitrophenyl) N-methyl-N-phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by the presence of a nitrophenyl group, a methyl group, and a phenyl group attached to the carbamate moiety.

Properties

IUPAC Name

(3-nitrophenyl) N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-15(11-6-3-2-4-7-11)14(17)20-13-9-5-8-12(10-13)16(18)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUQUDOOTASCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-nitrophenyl) N-methyl-N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of 3-nitrophenol with N-methyl-N-phenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for high purity of the product through simple filtration.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-nitrophenyl) N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide.

Major Products Formed

    Reduction: The major product is (3-aminophenyl) N-methyl-N-phenylcarbamate.

    Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-nitrophenyl) N-methyl-N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group allows for versatile chemical modifications, while the carbamate moiety provides stability and potential for biological interactions.

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